![molecular formula C21H17N3O2 B5780888 3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)
3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
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Overview
Description
3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical drug. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, while PPARγ is a transcription factor that is involved in the regulation of inflammation and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide include the inhibition of inflammatory mediators, such as prostaglandins and cytokines, and the activation of PPARγ, which regulates inflammation and metabolism. Additionally, this compound has been shown to have analgesic effects and to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of cancer. However, there are limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on 3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. These include further studies on its mechanism of action, its potential use in the treatment of inflammatory and pain-related disorders, and its potential use in the treatment of cancer. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential for drug development.
Synthesis Methods
The synthesis method for 3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves a multi-step process that includes the use of various reagents and solvents. The synthesis begins with the reaction of 2,5-dimethoxybenzaldehyde with 2-methyl-5-(pyridin-2-yl)-1,3-oxazole in the presence of an acid catalyst. The resulting product is then reacted with 3-methylbenzoyl chloride in the presence of a base to form the final product, 3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.
Scientific Research Applications
3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential use as a pharmaceutical drug. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of inflammatory and pain-related disorders. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-5-3-6-15(11-13)20(25)23-17-12-16(9-8-14(17)2)21-24-19-18(26-21)7-4-10-22-19/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWWAUHTWDZAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
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